molecular formula C13H14BClFNO2 B597708 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1218790-13-6

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No. B597708
CAS RN: 1218790-13-6
M. Wt: 281.518
InChI Key: SSSWHKMAQLQQAC-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” is a chemical compound. It’s a boronic acid derivative, which are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis, especially in boronic acid compounds . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Physical And Chemical Properties Analysis

The compound is a boronic acid derivative and has a molecular weight of 204.07 . It is a colorless oily substance at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the utility of derivatives of 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in synthesis and structural analysis. Studies focused on the synthesis of compounds featuring this chemical structure, characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction. These analyses affirm the compound's role in creating materials with specific molecular configurations for advanced applications (Wu et al., 2021; Huang et al., 2021).

Fluorescence Probes for Detection

The compound is instrumental in the development of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), a critical molecule in biological systems and industrial processes. Modifications of the compound have led to the creation of probes that exhibit "Off–On" fluorescence responses to H2O2, showcasing its potential in biosensing and chemical detection technologies (Lampard et al., 2018).

Advanced Materials Synthesis

In the realm of materials science, this compound is utilized in the synthesis of advanced materials, such as conjugated polymers and carbon dots. These materials find applications in electronics, photonics, and as sensors, where the specific characteristics of the boronate moiety are leveraged to impart unique electrical and optical properties to the polymers and dots (Takagi & Yamakawa, 2013; Wu et al., 2019).

Safety and Hazards

The compound is labeled as an irritant . It should be handled with care to avoid contact with skin and eyes .

properties

IUPAC Name

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSWHKMAQLQQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682262
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-13-6
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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